molecular formula C7H7N3O3 B3329548 N-Methyl 2-nitroisonicotinamide CAS No. 60780-24-7

N-Methyl 2-nitroisonicotinamide

Cat. No. B3329548
CAS RN: 60780-24-7
M. Wt: 181.15 g/mol
InChI Key: GQFJJDBIUXZMLA-UHFFFAOYSA-N
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Description

“N-Methyl 2-nitroisonicotinamide” is a small organic molecule. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .


Synthesis Analysis

The synthesis of N-methylated compounds involves reductive amination, N-methylation by alkylation, and a reductive ring opening of 5-oxazolidinones with a triethylsilane/TFA mixture . The synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) was performed by suspending the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature .


Molecular Structure Analysis

The NMDA receptor is an ionotropic receptor that allows for the transfer of electrical signals between neurons in the brain and in the spinal column. For electrical signals to pass, the NMDA receptor must be open . The physical properties of N-nitrosamines depend on the nature of the substituent groups .


Chemical Reactions Analysis

Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . Rate measurements are reported for the denitrosation of N-methyl-N-nitrosoaniline (NMNA), N-nitrosoproline (NPr), dimethylnitrosamine (DMN), N-nitrososarcosine (NS) and N-nitrosopyrrolidine (NPy), in acid solution in the presence of nucleophilic catalysts in the following solvent systems: water, ethanol, various aqueous acetic acid solutions .


Physical And Chemical Properties Analysis

The physical properties of N-nitrosamines depend on the nature of the substituent groups. Some of them, for example N-nitrosodimethylamine, are oily liquids that dissolve well in organic solvents; others, for example N-nitrosodiphenylamine, are solids practically insoluble in water .

Mechanism of Action

The RNA interference (RNAi) pathway regulates mRNA stability and translation in nearly all human cells. Small double-stranded RNA molecules can efficiently trigger RNAi silencing of specific genes . Nicotinamide N-methyltransferase (NNMT) plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The state of the current clinical pipeline and prospects for future advances, including novel RNAi pathway agents utilizing mechanisms beyond post-translational RNAi silencing, are being explored . As NAs are carcinogens, they have to be eliminated or at least limited to prevent cancer in patients, who rely on these drugs .

properties

IUPAC Name

N-methyl-2-nitropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-8-7(11)5-2-3-9-6(4-5)10(12)13/h2-4H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFJJDBIUXZMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl 2-nitroisonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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